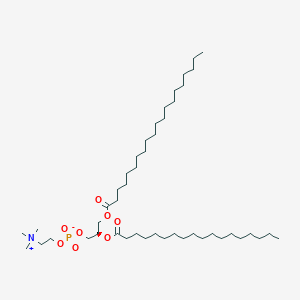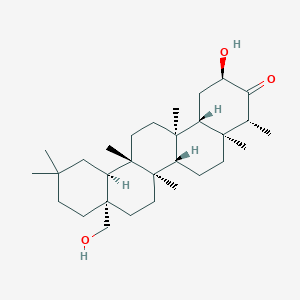
neopyrrolomycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
neopyrrolomycin D is a natural product found in Bacteria and Streptomyces with data available.
Applications De Recherche Scientifique
Antibacterial Properties
Neopyrrolomycin D, along with its counterparts neopyrrolomycins B and C, has been identified for its potent antibacterial activity against Gram-positive pathogens, including various resistant strains. These compounds have been isolated from the ethyl acetate extracts of Streptomyces sp. and exhibit minimal inhibitory concentration (MIC) values of less than 1 microgram/mL against resistant strains. The structural elucidation of these compounds was achieved using techniques like X-ray crystallography and NMR spectroscopy (Hopp et al., 2009).
Role in Aminoglycoside Antibiotics
Neomycin, a clinically important 2-deoxystreptamine-containing aminoglycoside antibiotic, interacts with bacterial rRNA to inhibit protein synthesis. Neomycin and similar compounds have garnered interest for their potential as anti-HIV and antiplasmid agents. Structural diversification of aminoglycosides, including compounds like neopyrrolomycin D, is a promising approach for generating novel bioactive compounds (Yokoyama et al., 2008).
Synthesis and Structure-Activity Relationship
Research on the synthesis and biological evaluation of chlorinated phenyl analogs of neopyrrolomycin, including neopyrrolomycin D, has been conducted to understand the significance of certain chemical groups for biological activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA) (Miura et al., 1994). Additionally, the synthesis of various less chlorinated analogs of neopyrrolomycin and their structure-activity relationship has been explored (Tatsuta & Itoh, 1994).
Potential in Antibiotic Development
The unique class of disulfide-containing antibiotics, such as dithiolopyrrolones, has been investigated for their broad-spectrum antibiotic activity. Neopyrrolomycin D, being part of this class, might share similar characteristics in terms of inhibiting growth in various bacteria, including strains of Mycobacterium tuberculosis, and also exhibiting anti-cancer activities (Li et al., 2014).
Propriétés
Nom du produit |
neopyrrolomycin D |
|---|---|
Formule moléculaire |
C10H4Cl5NO |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4,5-dichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-4-1-7(8(17)2-5(4)12)16-3-6(13)9(14)10(16)15/h1-3,17H |
Clé InChI |
RGDAAAZWUJXHMU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)O)N2C=C(C(=C2Cl)Cl)Cl |
Synonymes |
neopyrrolomycin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



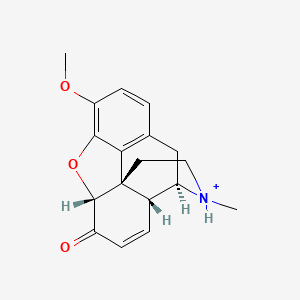
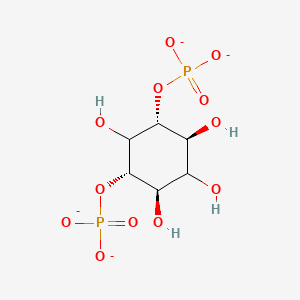
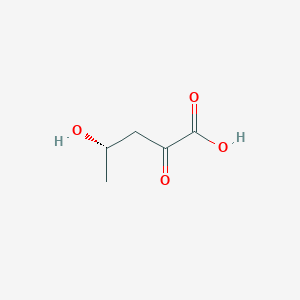
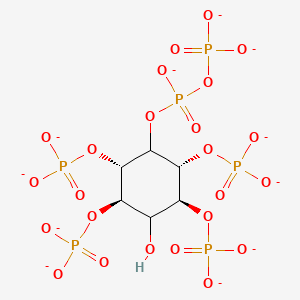
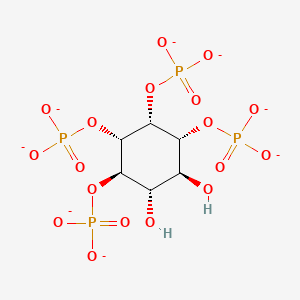

![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)
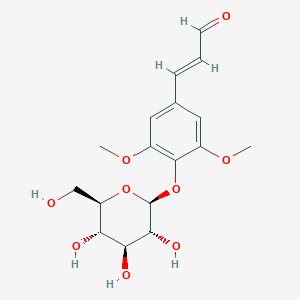
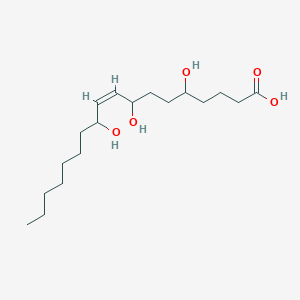
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
